molecular formula C23H29N3O5 B12344914 H-Phe-Lys(Z)-OH

H-Phe-Lys(Z)-OH

Cat. No.: B12344914
M. Wt: 427.5 g/mol
InChI Key: IUXHAFYVYDIHFF-PMACEKPBSA-N
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Description

H-Phe-Lys(Z)-OH is a synthetic peptide compound composed of phenylalanine (Phe) and lysine (Lys) residues. The “Z” in the name refers to the benzyloxycarbonyl (Z) protecting group, which is commonly used in peptide synthesis to protect the amino group of lysine from unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-Lys(Z)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The phenylalanine residue is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amino group.

    Coupling: The next amino acid, lysine with a benzyloxycarbonyl protecting group, is coupled to the growing peptide chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Phe-Lys(Z)-OH can undergo various chemical reactions, including:

    Deprotection: Removal of the benzyloxycarbonyl group using hydrogenation or acidic conditions.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: Reactions involving the phenylalanine residue.

Common Reagents and Conditions

    Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions with TFA.

    Coupling: DIC and HOBt for peptide bond formation.

    Oxidation: Mild oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products Formed

    Deprotected Peptide: Removal of the Z group yields H-Phe-Lys-OH.

    Extended Peptides: Coupling reactions can extend the peptide chain.

Scientific Research Applications

H-Phe-Lys(Z)-OH has various applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.

    Biology: Investigated for its interactions with enzymes and receptors.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Phe-Lys(Z)-OH depends on its specific application. In drug delivery, the compound can be designed to release active peptides upon cleavage by specific enzymes. The benzyloxycarbonyl group protects the lysine residue until it reaches the target site, where it is cleaved to release the active peptide.

Comparison with Similar Compounds

Similar Compounds

    H-Phe-Lys-OH: Similar structure without the benzyloxycarbonyl protecting group.

    H-Phe-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Z.

    H-Phe-Lys(Fmoc)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

H-Phe-Lys(Z)-OH is unique due to the presence of the benzyloxycarbonyl group, which provides specific protection and stability during synthesis. This makes it particularly useful in applications where selective deprotection is required.

Properties

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C23H29N3O5/c24-19(15-17-9-3-1-4-10-17)21(27)26-20(22(28)29)13-7-8-14-25-23(30)31-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,24H2,(H,25,30)(H,26,27)(H,28,29)/t19-,20-/m0/s1

InChI Key

IUXHAFYVYDIHFF-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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